4,7-dichloro-1H-indole-2-carboxylic Acid
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Overview
Description
4,7-Dichloro-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C9H5Cl2NO2 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C9H5Cl2NO2/c10-5-1-2-6 (11)8-4 (5)3-7 (12-8)9 (13)14/h1-3,12H, (H,13,14)
. This indicates the presence of 9 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule . Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 230.05 . The melting point is reported to be between 247-248 degrees Celsius .Scientific Research Applications
Antibacterial and Antifungal Activity
- Synthesis and Biological Activity : Research has demonstrated that derivatives of indole-2-carboxylic acid, which include 4,7-dichloro-1H-indole-2-carboxylic acid, have significant antibacterial and moderate antifungal activities. This was established by synthesizing a series of compounds from 1-Propyl-1H-indole-2-carboxylic acid and testing them against various bacterial and fungal strains, indicating potential therapeutic applications (Raju et al., 2015).
NMDA Receptor Antagonism
- Pharmacological Evaluation : Certain derivatives of this compound, particularly those with modifications at the 2-carboxy and arylvinyl moieties, have been identified as potent selective glycine-site NMDA receptor antagonists. This suggests a potential role in neurological and psychiatric disorders where NMDA receptor modulation is a therapeutic target (Baron et al., 2005).
Enzyme Inhibition
- Allosteric Inhibition of Fructose-1,6-Bisphosphatase : A derivative of this compound has been found to be an allosteric inhibitor of fructose 1,6-bisphosphatase, binding at the AMP regulatory site. This highlights its potential use in drug design, particularly in metabolic pathways (Wright et al., 2003).
Synthesis of Derivatives
- Versatile Intermediates for Pharmaceutical Agents : Indole-2-carboxylic acid, a closely related compound, is a versatile intermediate in the synthesis of many pharmaceutically active agents. This underscores the importance of this compound in the preparation of various drugs (Jiang et al., 2017).
Electrochemical Properties
- Oxidation Chemistry in Aqueous Solutions : The oxidation chemistry of indole-2-carboxylic acid, including derivatives like this compound, has been studied in neutral aqueous solutions. This research is crucial for understanding the redox behavior of these compounds, which can be relevant in various chemical and biological processes (Goyal & Sangal, 2005).
Safety and Hazards
The safety information available indicates that 4,7-dichloro-1H-indole-2-carboxylic acid is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 4,7-dichloro-1h-indole-2-carboxylic acid, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to interact with their targets and cause changes that result in various biological activities . Therefore, it can be inferred that this compound likely interacts with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways, leading to diverse biological activities . Therefore, it is plausible that this compound may affect multiple biochemical pathways.
Result of Action
Given that indole derivatives have been found to possess various biological activities , it can be inferred that this compound may have similar effects at the molecular and cellular level.
Properties
IUPAC Name |
4,7-dichloro-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2/c10-5-1-2-6(11)8-4(5)3-7(12-8)9(13)14/h1-3,12H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYQVAQDBJJBEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C=C(N2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96129-74-7 |
Source
|
Record name | 4,7-dichloro-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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